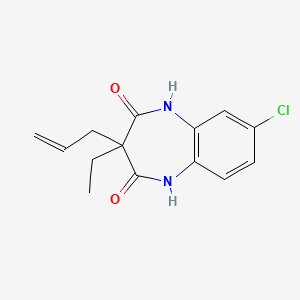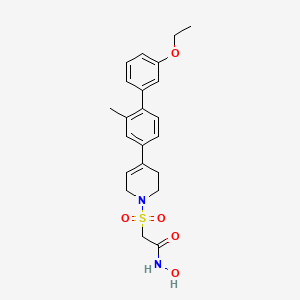
Acetamide, 2-((4-(3'-ethoxy-2-methyl(1,1'-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- is a complex organic compound with a unique structure that combines elements of biphenyl, pyridine, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a cyclization reaction, often involving a precursor such as a β-keto ester.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mécanisme D'action
The mechanism by which Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The biphenyl and pyridine rings can interact with hydrophobic pockets in proteins, while the sulfonyl and hydroxyl groups can form hydrogen bonds or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2-((4-(3’-methoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-methyl-: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
The presence of the ethoxy group and the hydroxyl group in Acetamide, 2-((4-(3’-ethoxy-2-methyl(1,1’-biphenyl)-4-yl)-3,6-dihydro-1(2H)-pyridinyl)sulfonyl)-N-hydroxy- provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.
Propriétés
Numéro CAS |
227304-15-6 |
|---|---|
Formule moléculaire |
C22H26N2O5S |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-[[4-[4-(3-ethoxyphenyl)-3-methylphenyl]-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C22H26N2O5S/c1-3-29-20-6-4-5-19(14-20)21-8-7-18(13-16(21)2)17-9-11-24(12-10-17)30(27,28)15-22(25)23-26/h4-9,13-14,26H,3,10-12,15H2,1-2H3,(H,23,25) |
Clé InChI |
JYHCJUBSWRQINP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C3=CCN(CC3)S(=O)(=O)CC(=O)NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


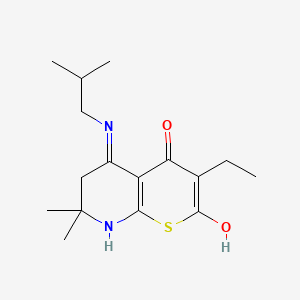
![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)
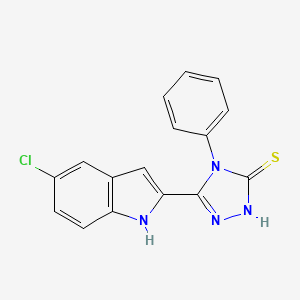
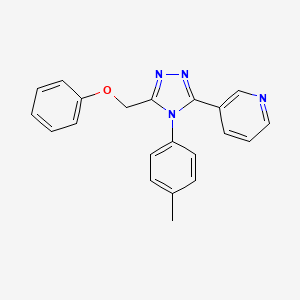

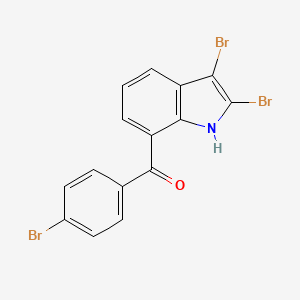
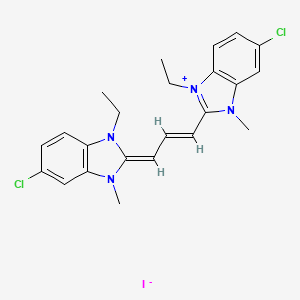
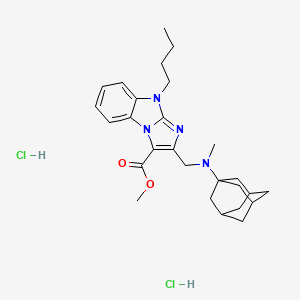
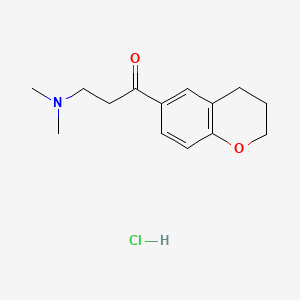
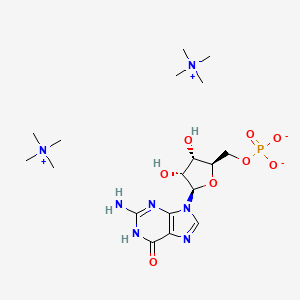
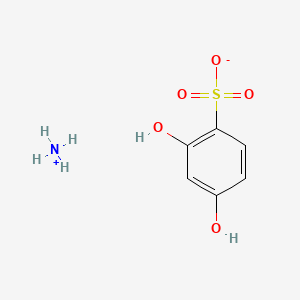
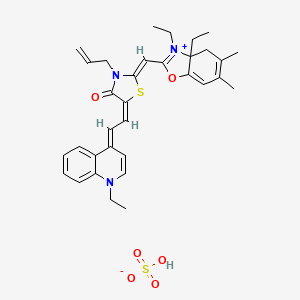
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
